molecular formula C20H18ClN5O4S2 B2887699 1-(4-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 872595-41-0

1-(4-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2887699
CAS No.: 872595-41-0
M. Wt: 491.97
InChI Key: PGSBEWJYNRJMQU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule investigated for its potential as a kinase inhibitor. This compound features a complex structure that integrates several heterocyclic systems, including a 1,3,4-thiadiazole and a pyrrolidine-2,5-dione (succinimide) core, which are common pharmacophores in medicinal chemistry. The primary research value of this compound lies in its designed ability to modulate protein kinase activity, a key mechanism in numerous cellular processes. According to a patent detailing its synthesis, this molecule was specifically engineered and evaluated for its inhibitory effects on receptor tyrosine kinases, such as the Fibroblast Growth Factor Receptor (FGFR) family [https://patents.google.com/patent/US20140088057A1/]. Kinase inhibitors are of paramount importance in chemical biology and oncology research for pathway analysis and as potential therapeutic agents. The structural complexity of this molecule, particularly the thioether-linked 1,3,4-thiadiazole moiety, contributes to its binding affinity and selectivity. It is supplied For Research Use Only and is intended for in vitro studies, including enzyme inhibition assays, cell-based proliferation screens, and other preclinical research applications to further elucidate signaling pathways involved in disease states. Researchers can utilize this compound as a valuable chemical probe to explore the biological functions of specific kinase targets.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4S2/c21-13-3-5-14(6-4-13)26-10-12(8-17(26)28)18(29)23-19-24-25-20(32-19)31-11-16(27)22-9-15-2-1-7-30-15/h1-7,12H,8-11H2,(H,22,27)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBEWJYNRJMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from simpler derivatives. For example, the synthesis may include the formation of the thiadiazole ring and subsequent modifications to introduce the furan and pyrrolidine moieties. The following table summarizes a general synthetic route:

StepReaction TypeKey Reagents/Conditions
1Formation of ThiadiazoleThiosemicarbazide and appropriate carbonyl compounds
2Furan IntroductionFuran derivatives with alkylating agents
3Pyrrolidine FormationCyclization reactions under acidic or basic conditions
4Final CouplingAmide bond formation using coupling reagents

Antimicrobial Properties

Research indicates that compounds containing furan and thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the furan ring is particularly noted for enhancing antibacterial activity.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For example, a structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and thiadiazole rings significantly influence cytotoxicity against cancer cell lines . In particular, compounds with a similar structural framework demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating potential as effective anticancer agents .

The proposed mechanisms of action for these compounds often involve interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

  • Anticonvulsant Activity : A study on thiazole derivatives similar to our target compound reported significant anticonvulsant activity in animal models. The presence of a pyrrolidine ring was crucial for enhancing efficacy .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on a series of thiadiazole derivatives showed promising results against human lung adenocarcinoma cells (A549). The most active compound exhibited an IC50 value significantly lower than that of standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of pyrrolidinone-thiadiazole hybrids. Below is a detailed comparison with analogous molecules from the provided evidence, focusing on substituent variations, molecular properties, and inferred structure-activity relationships.

Substituent Variations and Molecular Properties

Compound Name & Reference Pyrrolidine/Pyrrolidinone Substituent Thiadiazole Substituent Molecular Formula Molecular Weight Key Features
Target Compound
(hypothetical)
1-(4-Chlorophenyl) 5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio) ~C₂₀H₁₈ClN₅O₄S₂ ~488.0 Chlorophenyl enhances lipophilicity; furan side chain introduces π-π stacking potential.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(4-Fluorophenyl) 5-Isopropyl C₁₆H₁₇FN₄O₂S 348.4 Smaller substituent (isopropyl) reduces steric bulk; fluorine offers moderate electronegativity.
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 1-(4-Fluorophenyl) 5-Cyclohexyl C₁₉H₂₁FN₄O₂S 388.5 Cyclohexyl group increases hydrophobicity; fluorophenyl balances electronic effects.
N-(5-((2-((Furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide 1-(m-Tolyl) Same as target compound C₂₁H₂₁N₅O₄S₂ 471.6 m-Tolyl (methylphenyl) enhances steric bulk; similar thioether side chain.
N-(5-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 1-Phenyl 5-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio) C₂₃H₂₁N₅O₄S₂ 495.6 Acetylphenyl side chain introduces ketone functionality; phenyl lacks halogen substitution.
5-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide N/A (thiophene core) Morpholino-oxoethyl-tetrazole C₁₈H₁₇ClN₆O₄S 448.9 Tetrazole ring enhances polarity; morpholino improves solubility.

Key Observations

Electron-Withdrawing vs. m-Tolyl (methyl, σₚ = -0.07) in introduces electron-donating effects, which may alter metabolic stability compared to halogenated analogs.

Thiadiazole Substituent Effects: Bulky groups like cyclohexyl () or isopropyl () reduce solubility but improve membrane permeability.

Bioactivity Insights :

  • While direct data for the target compound are unavailable, structurally related compounds exhibit diverse activities. For example, tetrazole derivatives () and acylated analogs () are associated with enzyme inhibition or receptor modulation.
  • highlights that thiadiazole-thioether hybrids (e.g., tetrazole-based compounds) can display plant growth-regulating activity, suggesting possible agrochemical applications for the target compound .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:
The synthesis involves multi-step reactions, including:

Formation of the thiadiazole ring : Requires coupling of thiourea derivatives with carboxylic acids or esters under reflux conditions (e.g., ethanol, 80°C) .

Introduction of the furan-2-ylmethyl group : Achieved via nucleophilic substitution or amide bond formation, using coupling agents like EDC/HOBt in dichloromethane .

Optimization of reaction conditions :

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (40–60°C) to avoid side products .
  • Catalysts : Bases like triethylamine improve reaction efficiency during amide bond formation .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for ≥95% purity .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:
A combination of methods is required:

  • 1H/13C NMR : Identifies protons on the 4-chlorophenyl group (δ 7.3–7.5 ppm) and the furan ring (δ 6.3–7.4 ppm). The pyrrolidone carbonyl resonates at ~170 ppm in 13C NMR .
  • FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thioether (C-S) vibrations (~650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ calculated for C₂₁H₁₈ClN₅O₄S₂: 528.0592) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry of the pyrrolidine ring and confirms dihedral angles between aromatic groups .

Intermediate: How to design initial biological activity assays for this compound?

Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–128 µg/mL, with ciprofloxacin as a positive control .
  • Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include a dose-response curve (IC₅₀ calculation) and compare to doxorubicin .
  • Enzyme inhibition : Screen against COX-2 or kinase targets (e.g., EGFR) using fluorogenic substrates. Monitor IC₅₀ values with 10-point dilution series .
    Note: Include cytotoxicity assays on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How to resolve contradictions in reported biological activity data for analogous compounds?

Answer:
Contradictions (e.g., variable antimicrobial potency in similar thiadiazoles) arise from:

  • Structural nuances : The furan-2-ylmethyl group in this compound may enhance membrane permeability vs. bulkier substituents in analogs .
  • Assay variability : Standardize protocols (e.g., inoculum size, incubation time) and use orthogonal assays (e.g., time-kill kinetics alongside MIC) .
  • Meta-analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity) to identify trends in substituent effects .

Advanced: What strategies are recommended for studying the mechanism of action?

Answer:

  • Target identification :
    • Affinity chromatography : Immobilize the compound on Sepharose beads and pull down binding proteins from cell lysates .
    • Molecular docking : Use AutoDock Vina to predict interactions with targets like DNA gyrase (PDB ID: 1KZN) or COX-2 (PDB ID: 5IKR) .
  • Pathway analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators) .
  • Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify target engagement .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:
Focus on modifying three regions:

Pyrrolidine-3-carboxamide : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents .

Thiadiazole-thioether linkage : Test ethyl/methyl substitutions on the sulfur atom to assess steric effects .

Furan-2-ylmethyl group : Explore bioisosteres (e.g., thiophene-2-ylmethyl) to modulate lipophilicity (logP) .
Evaluation : Synthesize 10–15 analogs and correlate structural changes with bioactivity (e.g., MIC, IC₅₀) and ADMET properties (e.g., metabolic stability in liver microsomes) .

Advanced: What analytical methods are suitable for stability studies under physiological conditions?

Answer:

  • Forced degradation : Expose the compound to:
    • Acidic (0.1 M HCl, 37°C, 24 hr)
    • Basic (0.1 M NaOH, 37°C, 24 hr)
    • Oxidative (3% H₂O₂, 24 hr)
    • Photolytic (ICH Q1B guidelines: 1.2 million lux·hr) .
  • HPLC-MS analysis : Monitor degradation products using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Identify fragments via MS/MS .
  • Solubility assessment : Use shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .

Advanced: How to address low bioavailability in preclinical models?

Answer:

  • Formulation optimization :
    • Nanoemulsions : Prepare using Tween-80 and soybean oil (particle size <200 nm via DLS) to enhance intestinal absorption .
    • Solid dispersions : Use PEG 6000 to improve dissolution rate (assay via USP Type II apparatus) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine carbonyl to increase passive diffusion .
  • Pharmacokinetic profiling : Conduct IV/oral dosing in rodents. Calculate AUC, Cₘₐₓ, and t₁/₂ using LC-MS/MS .

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